molecular formula C8H7F3O B2765848 (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol CAS No. 1821769-98-5

(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

Cat. No.: B2765848
CAS No.: 1821769-98-5
M. Wt: 176.138
InChI Key: JITQZNNRSBAUCR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol”, also known as “®-1-(3-Fluorophenyl)ethanol”, is a chemical compound with the molecular formula C8H9FO . It is a building block used in pharmaceutical synthesis . The compound is colorless to yellow and can exist in liquid, semi-solid, or solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 . The InChI key is YESOPGLEIJQAEF-ZCFIWIBFSA-N . The molecular weight of the compound is 140.16 .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 196.2 ℃ at 760 mmHg . The density of the compound is 1.123 g/cm3 . The compound is colorless to yellow and can exist in liquid, semi-solid, or solid form .

Scientific Research Applications

Fluorination Reagents and Selectivity

Aminodifluorosulfinium Salts have been identified as selective fluorination reagents with enhanced thermal stability and ease of handling, suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. These reagents are more stable and safer to use compared to traditional fluorinating agents, providing an efficient pathway for the synthesis of fluorinated compounds, including those related to (1R)-2,2-Difluoro-1-(3-fluorophenyl)ethanol (L’Heureux et al., 2010).

Biotransformation and Enantioselective Synthesis

The biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol demonstrates the potential for enantioselectively producing key intermediates required for pharmaceuticals. This process highlights the ability to manufacture compounds in enantiomerically pure forms, crucial for the development of drugs with specific biological activities (Martínez et al., 2010).

Kinetic Resolution and Enantioselectivity

The kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using specific catalysts illustrates the capacity to selectively produce enantiomerically pure forms of fluorinated compounds. This process is significant for the synthesis of chiral molecules with potential applications in medicinal chemistry (Qing Xu et al., 2009).

Spectroscopy and Molecular Structure

Research on the conformational landscape of supersonically expanded 1-(fluorophenyl)ethanols provides insights into the structural and electronic properties of fluorinated alcohols. Understanding these properties is essential for designing materials and molecules with desired physical and chemical characteristics (Speranza et al., 2009).

Enzymatic Processes for Chiral Intermediates

The development of practical enzymatic processes for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the utility of biocatalysis in achieving high selectivity and efficiency in the synthesis of fluorinated compounds. These methods offer green and sustainable alternatives to traditional chemical synthesis (Guo et al., 2017).

Environmental Impact and Detection

Studies on perfluorinated chemicals in the arctic atmosphere reveal the environmental distribution and impact of fluorinated alcohols. This research is crucial for understanding the ecological consequences of fluorinated compounds and developing strategies for monitoring and mitigating their presence in the environment (Shoeib et al., 2006).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(1R)-2,2-difluoro-1-(3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQZNNRSBAUCR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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